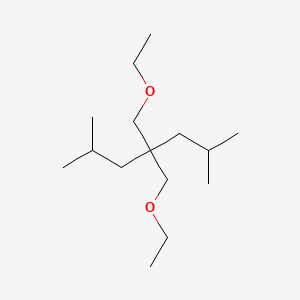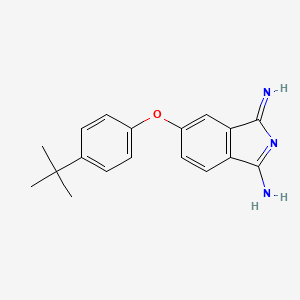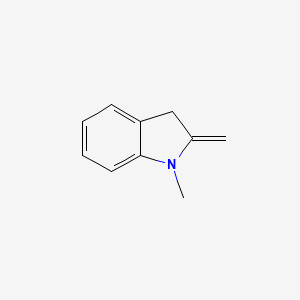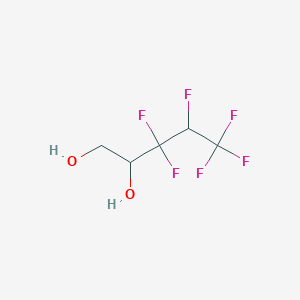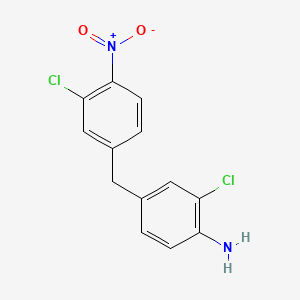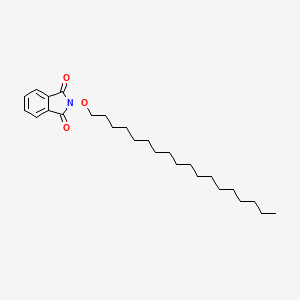
Tetrakis(2,4-dimethylphenyl)disilene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2,4-dimethylphenyl)disilene: is a silicon-based compound characterized by a silicon-silicon double bond. This compound belongs to the class of disilenes, which are silicon analogs of alkenes. Disilenes have garnered significant interest due to their unique structural and electronic properties, which differ markedly from those of their carbon analogs.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.
化学反应分析
Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium naphthalenide or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.
科学研究应用
Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.
Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.
Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.
相似化合物的比较
Similar Compounds:
Tetramesityldisilene: Another disilene with bulky mesityl groups.
Tetrakis(trialkylsilyl)disilene: A disilene with trialkylsilyl groups.
Comparison: Tetrakis(2,4-dimethylphenyl)disilene is unique due to the presence of 2,4-dimethylphenyl groups, which provide steric protection to the silicon-silicon double bond while allowing for interesting reactivity patterns. Compared to tetramesityldisilene and tetrakis(trialkylsilyl)disilene, this compound offers a balance between steric protection and reactivity, making it a valuable compound for studying silicon-silicon double bonds .
属性
| 114391-92-3 | |
分子式 |
C32H36Si2 |
分子量 |
476.8 g/mol |
IUPAC 名称 |
bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane |
InChI |
InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3 |
InChI 键 |
RSGBFUWHLHAZCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


